N-(3-acetylphenyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the isocyanate functional group (R−N=C=O) are referred to as isocyanates . An organic compound with two isocyanate groups is known as a diisocyanate . Diisocyanates are manufactured for the production of polyurethanes, a class of polymers .
Synthesis Analysis
Isocyanates are usually produced from amines by phosgenation, i.e., treating with phosgene: RNH2 + COCl2 → RNCO + 2 HCl . These reactions proceed via the intermediacy of a carbamoyl chloride (RNHC(O)Cl) .Molecular Structure Analysis
In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage: ROH + R’NCO → ROC(O)N(H)R’ where R and R’ are alkyl or aryl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific isocyanate compound would depend on its exact molecular structure. Generally, isocyanates are reactive compounds that can form a variety of chemical bonds .Scientific Research Applications
Antibacterial Activity
Molecular Docking Studies
Secondary Alcohol Synthesis
Novel Derivative Synthesis
Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds Combination of Enzymes and Deep Eutectic Solvents for Reduction Reactions Synthesis of Novel Isoindolo[2,1-a]quinoline Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)12-5-4-6-13(9-12)19-18(23)15-10-17(22)20-16-8-3-2-7-14(15)16/h2-10H,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTOEXBSRYLJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320576 |
Source
|
Record name | N-(3-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665616 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
461436-22-6 |
Source
|
Record name | N-(3-acetylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.